molecular formula C14H26O2 B12685491 1,1-Dimethyl-5-methyleneheptyl butyrate CAS No. 96846-67-2

1,1-Dimethyl-5-methyleneheptyl butyrate

Cat. No.: B12685491
CAS No.: 96846-67-2
M. Wt: 226.35 g/mol
InChI Key: PGZPJUINMYJERW-UHFFFAOYSA-N
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Description

1,1-Dimethyl-5-methyleneheptyl butyrate is an organic compound with the molecular formula C14H26O2 It is a butyrate ester, characterized by the presence of a butanoic acid moiety esterified with a 1,1-dimethyl-5-methyleneheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-5-methyleneheptyl butyrate typically involves the esterification of butanoic acid with 1,1-dimethyl-5-methyleneheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high conversion rates and selectivity. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-5-methyleneheptyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.

Major Products Formed

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used, but can include a wide range of functionalized organic compounds.

Scientific Research Applications

1,1-Dimethyl-5-methyleneheptyl butyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies related to ester metabolism and enzymatic hydrolysis.

    Medicine: Research into its potential pharmacological properties, including its effects on metabolic pathways, is ongoing.

    Industry: It is used in the formulation of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism by which 1,1-Dimethyl-5-methyleneheptyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, esters like this compound are often hydrolyzed by esterases to produce the corresponding alcohol and acid. These metabolites can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-5-methyleneheptyl acetate
  • 1,1-Dimethyl-5-methyleneheptyl propionate
  • 1,1-Dimethyl-5-methyleneheptyl valerate

Uniqueness

1,1-Dimethyl-5-methyleneheptyl butyrate is unique due to its specific ester group and the presence of a methylene group at the 5-position of the heptyl chain. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar esters.

Properties

CAS No.

96846-67-2

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(2-methyl-6-methylideneoctan-2-yl) butanoate

InChI

InChI=1S/C14H26O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h3,6-11H2,1-2,4-5H3

InChI Key

PGZPJUINMYJERW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)(C)CCCC(=C)CC

Origin of Product

United States

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